molecular formula C20H15ClN4O2 B4381337 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B4381337
M. Wt: 378.8 g/mol
InChI Key: OVUDGAWEADAJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorobenzyl group, a pyrazole ring, and an isoxazolecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.

    Formation of the Isoxazole Ring: The isoxazole ring is formed by the cyclization of a β-keto ester with hydroxylamine.

    Coupling of the Pyrazole and Isoxazole Rings: The final step involves coupling the pyrazole and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and isoxazole rings in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new drugs.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide exerts its effects is likely related to its interaction with specific molecular targets. The pyrazole and isoxazole rings can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide shares similarities with other pyrazole and isoxazole derivatives, such as:
    • N-(2-chlorobenzyl)-pyrazole-4-carboxamide
    • 5-phenyl-3-isoxazolecarboxamide

Uniqueness

What sets this compound apart is its combined structural features, which confer unique reactivity and potential biological activity. The presence of both pyrazole and isoxazole rings in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-17-9-5-4-8-15(17)12-25-13-16(11-22-25)23-20(26)18-10-19(27-24-18)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDGAWEADAJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 5
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 6
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.